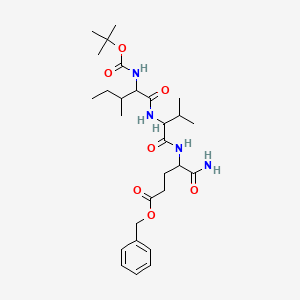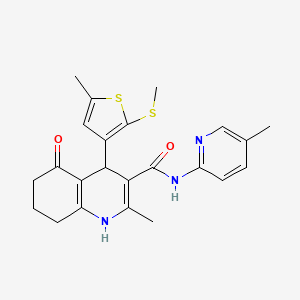
benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a sequence of amino acids including isoleucine, valine, and alpha-glutamic acid. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate typically involves the stepwise coupling of amino acids using peptide synthesis techniques The process begins with the protection of the amino group of isoleucine using di-tert-butyl dicarbonate to form the Boc-isoleucine This is followed by the coupling of Boc-isoleucine with valine and alpha-glutamic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Free amine.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amine group. This free amine can then participate in various biochemical reactions, including binding to molecular targets such as enzymes and receptors. The benzyl group can also undergo metabolic transformations, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- Benzyl N-(tert-butoxycarbonyl)valylisoleucyl-alpha-glutaminate
- Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-beta-glutaminate
- Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-gamma-glutaminate
Uniqueness
Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate is unique due to its specific sequence of amino acids and the presence of the alpha-glutamic acid residue. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.
属性
分子式 |
C28H44N4O7 |
|---|---|
分子量 |
548.7 g/mol |
IUPAC 名称 |
benzyl 5-amino-4-[[3-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C28H44N4O7/c1-8-18(4)23(32-27(37)39-28(5,6)7)26(36)31-22(17(2)3)25(35)30-20(24(29)34)14-15-21(33)38-16-19-12-10-9-11-13-19/h9-13,17-18,20,22-23H,8,14-16H2,1-7H3,(H2,29,34)(H,30,35)(H,31,36)(H,32,37) |
InChI 键 |
JGZHHIOHNGYFHO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11631390.png)
![5-(4-ethoxy-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631395.png)
![(6Z)-2-butyl-6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631396.png)
![2-[(E)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11631399.png)
![Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11631402.png)
![ethyl 4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11631410.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631418.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631419.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11631422.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631429.png)
![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11631437.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11631443.png)

![Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11631460.png)
